molecular formula C18H17N3O3 B4464764 [5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone

[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B4464764
M. Wt: 323.3 g/mol
InChI Key: XLQWPNMDRBECHV-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound featuring a furan ring, an oxazole ring, and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and oxazole rings separately, followed by their coupling with the phenylpiperazine moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form oxazolidines.

    Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of oxazolidines.

    Substitution: Various substituted phenylpiperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, while the phenylpiperazine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
  • [5-(Pyridin-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
  • [5-(Benzofuran-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of [5-(Furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone lies in its specific combination of heterocyclic rings and the phenylpiperazine moiety. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications. For example, the furan ring offers unique reactivity compared to thiophene or pyridine rings, making it a valuable scaffold in drug design.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(15-13-17(24-19-15)16-7-4-12-23-16)21-10-8-20(9-11-21)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQWPNMDRBECHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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